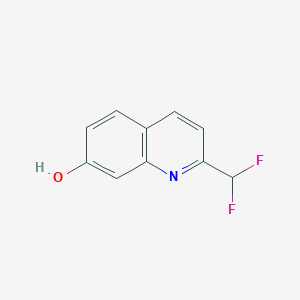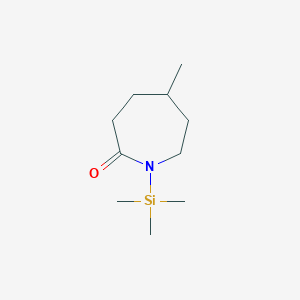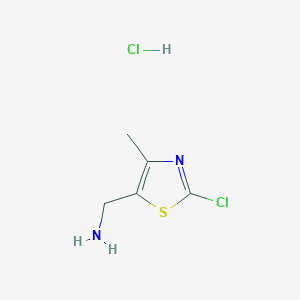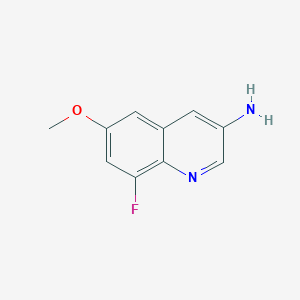
2-(Difluoromethyl)quinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative with the molecular formula C10H7F2NO. This compound is part of the broader class of fluorinated heterocyclic compounds, which are known for their unique chemical properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity, making it a valuable target for research in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)quinolin-7-ol can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. This method is transition metal-free and involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method involves the use of classical synthesis protocols such as the Friedländer synthesis, which is widely used for constructing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
2-(Difluoromethyl)quinolin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, the compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
2-(Difluoromethyl)quinolin-7-ol can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoroquinoline: Known for its antibacterial properties.
8-Hydroxyquinoline: Used in the production of metal complexes that emit light.
Quinoline-8-thiol: Exhibits unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C10H7F2NO |
|---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
2-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-4-2-6-1-3-7(14)5-9(6)13-8/h1-5,10,14H |
InChI Key |
KWCXHPFTRHPCJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















